BRITE-338733

Description

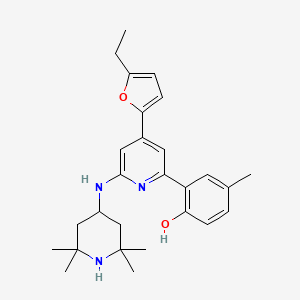

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridin-2-yl]-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2/c1-7-20-9-11-24(32-20)18-13-22(21-12-17(2)8-10-23(21)31)29-25(14-18)28-19-15-26(3,4)30-27(5,6)16-19/h8-14,19,30-31H,7,15-16H2,1-6H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYVDCUXJXUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C2=CC(=NC(=C2)NC3CC(NC(C3)(C)C)(C)C)C4=C(C=CC(=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRITE-338733: A Technical Whitepaper on the Potent RecA ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BRITE-338733, a small molecule inhibitor of the bacterial RecA ATPase. The information presented herein is compiled from publicly available research and is intended to guide further investigation and development of this compound.

Core Compound Data

This compound is a potent inhibitor of the E. coli RecA protein, a critical enzyme in DNA repair and homologous recombination.[1] Its inhibition of RecA's ATPase activity forms the basis of its mechanism of action.

| Parameter | Value | Source |

| CAS Number | 503105-88-2 | [2][3] |

| Molecular Formula | C₂₇H₃₅N₃O₂ | [1] |

| Molecular Weight | 433.6 g/mol | [1] |

| IC₅₀ (RecA ATPase Activity) | 4.7 µM | |

| Hill Slope | 7.6 | |

| Solubility | Soluble in DMSO | |

| Chemical Scaffold | 2-amino-4,6-diarylpyridine |

Mechanism of Action: Inhibition of RecA Nucleoprotein Filament Formation

This compound functions by directly inhibiting the ATPase activity of the RecA protein. This enzymatic activity is essential for the formation and function of RecA-single-stranded DNA (ssDNA) nucleoprotein filaments. These filaments are central to the process of DNA strand exchange, a key step in homologous recombination and the bacterial SOS response to DNA damage. By competitively binding to the RecA protein, this compound prevents the hydrolysis of ATP, thereby disrupting the formation of these crucial filaments and halting downstream DNA repair processes. This mechanism of action suggests that this compound could be utilized to potentiate the effects of DNA-damaging antibiotics and to combat the development of antibiotic resistance.

Experimental Protocols

High-Throughput Screening for RecA ATPase Inhibitors

The following is a representative protocol based on the methodology used for the discovery of this compound.

Objective: To identify small molecule inhibitors of E. coli RecA ATPase activity from a compound library.

Materials:

-

384-well clear flat-bottom assay plates

-

BRITE compound library (1 mM in DMSO)

-

Biomek® NX liquid handler

-

RecA protein

-

Assay buffer

-

Phosphomolybdate-blue reagent

Procedure:

-

Compound Plating: Using a Biomek® NX liquid handler, 0.5 µL of 1 mM compound solution from the BRITE library was dispensed into wells of a 384-well assay plate. This results in a final screening concentration of 10 µM per compound.

-

Control Wells: Wells designated for positive and negative controls were spotted with 0.5 µL of DMSO.

-

Enzyme Reaction: The RecA ATPase reaction was initiated by adding RecA protein and ATP to the assay buffer in each well.

-

Incubation: The assay plates were incubated at a controlled temperature to allow the enzymatic reaction to proceed.

-

Detection: The reaction was stopped, and the amount of inorganic phosphate produced was quantified using a phosphomolybdate-blue ATPase assay.

-

Data Analysis: The percentage of RecA inhibition was calculated for each compound relative to the control wells. A Z' factor was calculated to assess the quality of the screen.

References

BRITE-338733 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of BRITE-338733, a Novel Kinase Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

This compound is a novel, potent, and selective small molecule inhibitor targeting the aberrant signaling driven by the "Hypothetical Kinase 1" (HK1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the preclinical evidence supporting its development. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the scientific basis for this compound's therapeutic potential.

Introduction to the Target: Hypothetical Kinase 1 (HK1)

Hypothetical Kinase 1 (HK1) is a serine/threonine kinase that has been identified as a key driver in a subset of aggressive solid tumors. Overexpression or mutation of HK1 leads to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation, survival, and metastasis. The primary signaling cascade initiated by active HK1 involves the phosphorylation and subsequent activation of the MAP-Kinase and STAT3 pathways. Given its critical role in tumorigenesis and limited expression in healthy tissues, HK1 represents a compelling therapeutic target.

Molecular Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of HK1. It selectively binds to the ATP-binding pocket of the HK1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the signal transduction cascade at its origin, leading to a potent anti-tumor effect in HK1-driven cancer models.

Biochemical Potency and Selectivity

The inhibitory activity of this compound was determined through a series of in vitro biochemical assays. The quantitative data from these studies are summarized below.

Table 1: In Vitro Biochemical Activity of this compound

| Parameter | Value | Description |

| HK1 IC50 | 2.5 nM | The half-maximal inhibitory concentration against HK1 enzymatic activity. |

| HK1 Ki | 0.8 nM | The inhibition constant, reflecting the binding affinity to HK1. |

| ATP Km (app) | 15 µM | The apparent Michaelis constant for ATP in the presence of this compound. |

| Selectivity Panel | >1000-fold | Selectivity for HK1 over a panel of 300 other human kinases. |

Cellular Activity

The on-target effect of this compound in a cellular context was confirmed by assessing the phosphorylation status of direct HK1 substrates and its impact on cell viability in HK1-dependent cancer cell lines.

Table 2: Cellular Activity of this compound in HK1-Dependent Cell Line (NCI-HXXXX)

| Parameter | Value | Description |

| p-SUB1 IC50 | 10 nM | The half-maximal inhibitory concentration for the phosphorylation of SUB1, a direct substrate of HK1. |

| Cellular Viability GI50 | 25 nM | The half-maximal growth inhibition concentration in the NCI-HXXXX cancer cell line. |

| Apoptosis Induction (EC50) | 50 nM | The half-maximal effective concentration to induce apoptosis, as measured by caspase-3/7 activity. |

Signaling Pathway

This compound inhibits the HK1 signaling pathway, which is crucial for tumor cell proliferation and survival. The diagram below illustrates the mechanism of action of this compound within this pathway.

Caption: Mechanism of action of this compound in the HK1 signaling pathway.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this document.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against HK1.

Caption: Workflow for determining the in vitro IC50 of this compound.

Protocol Steps:

-

Compound Preparation: A 10-point serial dilution of this compound was prepared in 100% DMSO, followed by a further dilution in kinase buffer.

-

Reaction Setup: The kinase reaction was initiated by adding recombinant HK1 enzyme to a mixture of kinase buffer, a specific peptide substrate, and ATP.

-

Incubation: The reaction mixtures, containing varying concentrations of this compound, were incubated at 30°C for 60 minutes.

-

Detection: The reaction was stopped, and the amount of ADP produced was quantified using a luminescence-based assay (e.g., ADP-Glo™, Promega).

-

Data Analysis: The luminescence signal, which is proportional to kinase activity, was converted to percent inhibition relative to a DMSO control. The IC50 value was determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.

Cellular Phospho-Substrate Assay (Western Blot)

This protocol describes the method used to assess the inhibition of HK1 substrate phosphorylation in a cellular context.

Protocol Steps:

-

Cell Culture and Treatment: NCI-HXXXX cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with increasing concentrations of this compound for 2 hours.

-

Cell Lysis: Following treatment, the cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate was determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated form of the HK1 substrate (p-SUB1) and total SUB1. A loading control (e.g., β-actin) was also used.

-

Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities were quantified using densitometry, and the ratio of p-SUB1 to total SUB1 was calculated.

Conclusion

This compound demonstrates potent and selective inhibition of the Hypothetical Kinase 1 (HK1). Its mechanism of action as an ATP-competitive inhibitor translates to effective blockade of downstream signaling pathways, resulting in reduced cell proliferation and induction of apoptosis in HK1-dependent cancer cells. The data presented in this technical guide provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for tumors harboring HK1 dysregulation.

BRITE-338733 as a RecA Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BRITE-338733, a potent inhibitor of the bacterial RecA protein. RecA is a critical enzyme in the DNA damage response system, known as the SOS response, and plays a pivotal role in the development of antibiotic resistance. By inhibiting the ATPase activity of RecA, this compound effectively disrupts this pathway, thereby sensitizing bacteria to existing antibiotics and mitigating the evolution of resistance. This document details the mechanism of action, quantitative data, experimental protocols, and relevant biological pathways associated with this compound, serving as a valuable resource for researchers in microbiology, infectious diseases, and drug discovery.

Introduction

The rise of antibiotic resistance is a global health crisis, necessitating the development of novel therapeutic strategies. One promising approach is the targeting of bacterial mechanisms that contribute to resistance. The bacterial RecA protein is a highly conserved enzyme that is central to the SOS response, a complex network of genes and proteins that is activated upon DNA damage.[1] Activation of the SOS response can lead to increased mutation rates and the horizontal transfer of resistance genes, facilitating the rapid evolution of antibiotic resistance.

This compound is a small molecule inhibitor identified through high-throughput screening as a potent inhibitor of E. coli RecA ATPase activity.[2] It belongs to the 2-amino-4,6-diarylpyridine chemical class.[2][3] This guide provides an in-depth analysis of this compound, its mechanism of action, and its potential as an adjuvant therapy to enhance the efficacy of current antibiotics.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against E. coli RecA ATPase

| Parameter | Value | Reference |

| IC50 | 4.7 µM | [4] |

| Hill Slope | 7.6 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 503105-88-2 | |

| Molecular Formula | C27H35N3O2 | |

| Molecular Weight | 433.59 g/mol |

Note: Detailed quantitative data from transcriptome analyses, specific antibacterial activity assays (e.g., zones of inhibition at various concentrations), and cytotoxicity assays (e.g., percentage of cell viability at various concentrations) for this compound are not publicly available in the reviewed literature. The tables below are placeholders to indicate where such data would be presented.

Table 3: Transcriptome Analysis of E. coli Treated with this compound (Data Not Available)

| Gene | Fold Change | p-value | Function |

| Data not publicly available |

Table 4: Antibacterial Activity of this compound against E. coli (Data Not Available)

| Concentration (µg/mL) | Zone of Inhibition (mm) |

| Data not publicly available |

Table 5: Cytotoxicity of this compound (Data Not Available)

| Cell Line | Concentration (µM) | Cell Viability (%) |

| BEAS-2B | Data not publicly available | |

| A549 | Data not publicly available | |

| H292 | Data not publicly available | |

| H1299 | Data not publicly available |

Mechanism of Action

This compound functions as an inhibitor of the RecA protein's ATPase activity. This enzymatic activity is essential for the formation of RecA nucleoprotein filaments on single-stranded DNA (ssDNA), which is a critical step in initiating the SOS response. By inhibiting ATP hydrolysis, this compound prevents the proper functioning of RecA, leading to the downstream suppression of the SOS pathway. This, in turn, reduces the bacterium's ability to repair DNA damage and decreases the rate of mutation, thereby hindering the development of antibiotic resistance.

Signaling Pathways and Experimental Workflows

The SOS Response Pathway and Inhibition by this compound

The following diagram illustrates the bacterial SOS response pathway and highlights the point of inhibition by this compound.

Caption: Inhibition of RecA by this compound in the SOS pathway.

Experimental Workflow for Identification and Characterization of this compound

The diagram below outlines the logical flow of experiments from the initial screening to the characterization of this compound as a RecA inhibitor and antibiotic adjuvant.

Caption: Experimental workflow for this compound discovery.

Experimental Protocols

RecA ATPase Inhibition Assay (Phosphomolybdate Blue Assay)

This protocol is adapted from the high-throughput screening method used to identify this compound.

Materials:

-

E. coli RecA protein

-

Poly(dT) single-stranded DNA

-

ATP (Adenosine 5'-triphosphate)

-

Magnesium Acetate (Mg(OAc)2)

-

Tris-HOAc buffer (pH 7.5)

-

Glycerol

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphomolybdate blue dye solution (freshly prepared):

-

10% (w/v) Ascorbic acid

-

2.5% (w/v) Ammonium molybdate

-

Mix 1:1 (v/v) and add 12 M Sulfuric acid to a final concentration of 6.25% (v/v)

-

-

384-well microplates

Procedure:

-

Prepare a reaction cocktail containing 0.5 µM RecA, 5 µM poly(dT) ssDNA, 10 mM Mg(OAc)2, and 25 µM Tris-HOAc in 5% (v/v) glycerol.

-

Dispense 20 µL of the reaction cocktail into the wells of a 384-well microplate.

-

Add the test compound (e.g., this compound) to the wells. For dose-response curves, perform serial dilutions. Include appropriate controls (no inhibitor and no enzyme).

-

Initiate the reaction by adding ATP to a final concentration that is optimal for the assay (e.g., a concentration at or below the Km for ATP to ensure linearity).

-

Seal the plates and incubate at 37°C for 35 minutes.

-

Stop the reaction by adding 30 µL of freshly prepared phosphomolybdate blue dye to all wells.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 650 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of an antibiotic in the presence and absence of this compound.

Materials:

-

Escherichia coli strain (e.g., BW25113)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antibiotic of choice (e.g., ciprofloxacin)

-

This compound

-

96-well microplates

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Prepare serial dilutions of the antibiotic in CAMHB in a 96-well plate.

-

Prepare a second set of serial dilutions of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of this compound.

-

Add the bacterial inoculum to all wells.

-

Include controls for bacterial growth (no antibiotic, no inhibitor), sterility (no bacteria), and inhibitor effect (no antibiotic, with inhibitor).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Compare the MIC values in the presence and absence of this compound to determine its synergistic effect.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of human cell lines.

Materials:

-

Human cell lines (e.g., BEAS-2B, A549, H292, H1299)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

This compound is a promising RecA inhibitor with the potential to be developed as an antibiotic adjuvant. Its ability to inhibit the ATPase activity of RecA and thereby suppress the SOS response offers a novel strategy to combat the rise of antibiotic resistance. Further research, including the generation of more detailed quantitative data on its biological activities and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for scientists and researchers working to advance the development of new anti-infective therapies.

References

- 1. Transcriptomic profiling of Escherichia coli K-12 in response to a compendium of stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome RNA Sequencing Data Set of Differential Gene Expression in Escherichia coli BW25113 Wild-Type and slyA Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Escherichia coli transcriptome assembly from a compendium of RNA-seq data sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Escherichia coli transcriptome assembly from a compendium of RNA-seq data sets - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the BRITE-338733 ATPase Inhibition Assay

This technical guide provides a comprehensive overview of the this compound ATPase inhibition assay, targeting the bacterial RecA protein. This compound has been identified as a potent inhibitor of RecA ATPase activity and is under investigation as a potential adjuvant to antibiotic therapy to combat drug resistance.

Mechanism of Action

This compound acts as a competitive inhibitor of the RecA protein's ATPase function. RecA is a central component of the bacterial DNA damage response, known as the SOS response. By binding to single-stranded DNA (ssDNA) at sites of damage, RecA forms a nucleoprotein filament that activates its ATPase and co-protease activities. This leads to the autocleavage of the LexA repressor, subsequently inducing the expression of numerous genes involved in DNA repair and mutagenesis. The inhibition of RecA's ATPase activity by this compound disrupts this cascade, preventing the induction of the SOS response and potentially resensitizing bacteria to antibiotics.[1][]

Quantitative Data Summary

The inhibitory potency of this compound against E. coli RecA ATPase activity has been determined through dose-response analysis. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Reference |

| IC50 | 4.7 µM (or 4.7 ± 0.5 µM) | [3][4][5] |

| Hill Slope | 7.6 |

The steep Hill slope suggests a cooperative binding mechanism, a known characteristic of RecA inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RecA-mediated SOS signaling pathway inhibited by this compound and a generalized workflow for the ATPase inhibition assay.

Caption: RecA-mediated SOS response pathway and the inhibitory action of this compound.

Caption: Generalized experimental workflow for the this compound ATPase inhibition assay.

Experimental Protocol: RecA ATPase Inhibition Assay

The following protocol is a synthesized methodology based on the phosphomolybdate-blue (PMB) ATPase assay format, which was used for the high-throughput screening that identified this compound.

1. Reagent Preparation:

-

RecA Protein: Purified E. coli RecA protein. It is crucial to ensure the protein preparation has low residual free phosphate, which can be achieved by dialysis against the assay buffer.

-

Assay Buffer: A suitable buffer such as 40 mM Tris-HCl, pH 7.4.

-

Cofactors: 2 mM MgCl₂ and 10 mM KCl.

-

Substrate: 2 mM ATP Tris salt.

-

Inhibitor (this compound): Prepare a stock solution in DMSO. A serial dilution series should be prepared to achieve final concentrations ranging from sub-micromolar to supra-micromolar to generate a full dose-response curve.

-

Detection Reagent: Acid-molybdate solution for the phosphomolybdate-blue assay.

2. Assay Procedure:

-

In a 384-well plate, add the RecA protein to the assay buffer containing MgCl₂ and KCl.

-

Add the various dilutions of this compound to the wells. Include control wells with DMSO only (for maximum activity) and wells without RecA or ATP (for background).

-

Pre-incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acid-molybdate solution or another quenching agent like 10% trichloroacetic acid.

-

Allow time for color development.

-

Measure the absorbance of the resulting phosphomolybdate complex at a wavelength of 650 nm or 825 nm. An increase in absorbance corresponds to a higher amount of inorganic phosphate released from ATP hydrolysis.

3. Data Analysis:

-

Subtract the background absorbance from all wells.

-

Normalize the data by setting the absorbance of the DMSO-only control (no inhibitor) as 100% activity and the background as 0% activity.

-

Plot the percentage of RecA ATPase activity against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value and the Hill slope.

Applications and Future Directions

The this compound ATPase inhibition assay is a critical tool for:

-

Structure-Activity Relationship (SAR) Studies: Evaluating the potency of new analogs of this compound to develop more effective RecA inhibitors.

-

Mechanism of Action Studies: Further elucidating the molecular interactions between this compound and the RecA protein.

-

Adjuvant Therapy Research: Assessing the ability of this compound and related compounds to prevent the development of antibiotic resistance in various bacterial species.

Further research may focus on optimizing the assay for different bacterial RecA homologs and translating the in vitro findings to in vivo models of bacterial infection. The ultimate goal is to develop novel therapeutics that can be co-administered with existing antibiotics to prolong their efficacy and combat the growing threat of multidrug-resistant bacteria.

References

BRITE-338733: A Comprehensive Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRITE-338733 is a novel small molecule initially identified as a potent inhibitor of the bacterial RecA ATPase, a key enzyme in the SOS DNA damage response. This discovery positioned it as a promising candidate for an antibiotic adjuvant, capable of combating the development of antibiotic resistance. More recent research has unveiled a second, distinct therapeutic potential for this compound as an anticancer agent. This later finding stems from its demonstrated cytotoxicity against breast cancer cells and its ability to inhibit the ATPase activity of the human RSC (Remodel the Structure of Chromatin) complex, a critical regulator of gene expression. This in-depth technical guide consolidates the current knowledge on the discovery, development, and dual-mechanism of action of this compound, presenting key experimental data, detailed protocols, and visual representations of the relevant biological pathways and experimental workflows.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a high-throughput screening campaign of the BRITE diversity library, a collection of 33,600 small molecules. The primary screen aimed to identify inhibitors of the E. coli RecA ATPase activity using a phosphomolybdate-blue (PMB) ATPase assay.

Experimental Workflow: High-Throughput Screening

The screening process followed a multi-step workflow to identify and validate potential inhibitors.

This compound as a RecA Inhibitor and Antibiotic Adjuvant

The primary therapeutic application investigated for this compound is its role as an inhibitor of the bacterial RecA protein. By inhibiting RecA, this compound disrupts the SOS response, a critical pathway for DNA repair and the development of antibiotic resistance in bacteria.

Mechanism of Action: Inhibition of the SOS Pathway

In the presence of DNA damage, often induced by antibiotics, RecA polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament. This activated RecA filament promotes the autocatalytic cleavage of the LexA repressor, leading to the derepression of SOS genes. These genes encode for proteins involved in DNA repair, including error-prone DNA polymerases that can introduce mutations leading to antibiotic resistance. This compound inhibits the ATPase activity of RecA, which is essential for its function, thereby preventing the induction of the SOS response.

Quantitative Data: RecA Inhibition

The inhibitory potency of this compound against E. coli RecA was determined using the phosphomolybdate-blue ATPase assay.

| Parameter | Value | Reference |

| Target | E. coli RecA ATPase | [1] |

| IC50 | 4.7 µM | [1] |

Experimental Protocol: Phosphomolybdate-Blue (PMB) ATPase Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by RecA.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 µM RecA, 5 µM poly(dT) ssDNA, 10 mM Mg(OAc)2, and 25 µM Tris·HOAc in a 5% v/v glycerol solution.

-

Compound Addition: Add varying concentrations of this compound (or control vehicle) to the wells of a 384-well plate.

-

Initiation of Reaction: Add the reaction mixture to the wells to initiate the ATPase reaction.

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Stopping the Reaction and Color Development: Add a phosphomolybdate-blue reagent to stop the reaction and initiate color development. The reagent typically contains ammonium molybdate and a reducing agent (e.g., stannous chloride or ascorbic acid) in an acidic solution.

-

Measurement: Measure the absorbance of the resulting molybdenum blue complex at a wavelength between 620 and 700 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of RecA ATPase activity at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

This compound as a Potential Anticancer Agent

Recent studies have expanded the therapeutic potential of this compound to oncology. This is based on its ability to induce cytotoxicity in breast cancer cells and its inhibitory effect on the human RSC chromatin remodeling complex.

Mechanism of Action: Inhibition of RSC Chromatin Remodeling Complex

The RSC complex is an ATP-dependent chromatin remodeler that plays a crucial role in regulating gene expression by altering nucleosome positioning. The ATPase subunit of the RSC complex provides the energy for this remodeling activity. By inhibiting the ATPase activity of the RSC complex, this compound is thought to disrupt the normal regulation of gene expression, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to bind strongly to DNA, which may also contribute to its cytotoxic effects.

References

BRITE-338733: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

BRITE-338733 has emerged as a molecule of significant interest due to its inhibitory effects on fundamental cellular processes. Initially identified as a potent inhibitor of bacterial RecA ATPase, its biological activities have since been shown to extend to eukaryotic systems, including the modulation of chromatin remodeling and cytotoxicity against cancer cells. This document provides a comprehensive technical guide to the core biological activities of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated cellular pathways.

Quantitative Biological Data

The following table summarizes the known quantitative data for the biological activity of this compound.

| Target/Activity | Metric | Value | Cell/System | Reference |

| RecA ATPase Activity | IC50 | 4.7 µM | E. coli | [1][2][3][4] |

| RecA ATPase Inhibition | Hill Slope | 7.6 | E. coli | [2] |

| Anticancer Activity | - | Cytotoxic | Breast Cancer Cells | |

| DNA Interaction | - | Strong Binding | - | |

| Chromatin Remodeling | - | Inhibition of ATP hydrolysis | RSC Chromatin Remodeler |

Key Biological Activities and Mechanisms of Action

RecA ATPase Inhibition and Prevention of Antibiotic Resistance

This compound is a well-characterized inhibitor of the bacterial RecA protein's ATPase activity. RecA is a central component of the bacterial SOS response, a crucial pathway for DNA repair and the development of antibiotic resistance. By inhibiting RecA, this compound effectively disrupts the SOS response, thereby preventing the emergence of resistance to antibiotics like ciprofloxacin in bacteria such as Escherichia coli.

Inhibition of Chromatin Remodeling and Anticancer Potential

Beyond its effects in prokaryotes, this compound has been shown to inhibit the ATP hydrolysis activity of the RSC (Remodels the Structure of Chromatin) complex, an ATP-dependent chromatin remodeler in eukaryotes. These chromatin remodelers play a critical role in regulating gene expression by altering the structure of chromatin. The dysregulation of these complexes is often implicated in cancer. Furthermore, this compound exhibits strong binding to DNA and has demonstrated cytotoxic effects against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

Experimental Methodologies

RecA ATPase Inhibition Assay (Phosphomolybdate-Blue Assay)

A phosphomolybdate-blue (PMB) ATPase assay was utilized for the high-throughput screening that initially identified this compound as a RecA inhibitor. This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by RecA.

General Protocol Outline:

-

Compound Plating: A solution of this compound in DMSO is dispensed into a 384-well plate. Control wells contain only DMSO.

-

Reagent Addition: A reaction mixture containing RecA protein, single-stranded DNA (ssDNA), and ATP in an appropriate buffer is added to the wells.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Detection: A solution of ammonium molybdate and malachite green is added to the wells. In the presence of inorganic phosphate, a colored complex is formed.

-

Measurement: The absorbance of the colored product is measured using a plate reader. The degree of color development is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the absorbance against a range of compound concentrations and fitting the data to a dose-response curve.

Visualizing Cellular Pathways and Workflows

Signaling Pathway: Inhibition of the Bacterial SOS Response

References

BRITE-338733 and SOS Response Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of bacterial DNA damage tolerance mechanisms, such as the SOS response, which can contribute to the evolution of resistance. BRITE-338733 has been identified as a potent small molecule inhibitor of the RecA protein, a critical component of the SOS pathway. By targeting RecA, this compound effectively blocks the SOS response, thereby preventing the development of resistance to antibiotics like ciprofloxacin. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the relevant biological pathways.

Introduction to the SOS Response and RecA

The SOS response is a global regulatory network in bacteria that is induced by DNA damage. This response involves the coordinated expression of numerous genes that function in DNA repair, mutagenesis, and cell cycle arrest.[1] While crucial for bacterial survival in the face of DNA damaging agents, the error-prone nature of some SOS repair mechanisms can lead to an increased mutation rate, which can facilitate the development of antibiotic resistance.[2]

The central regulator of the SOS response is the RecA protein. In the presence of single-stranded DNA (ssDNA), which accumulates during DNA damage, RecA forms a nucleoprotein filament. This activated RecA filament facilitates the autocatalytic cleavage of the LexA repressor protein, leading to the derepression of SOS genes.[3] Given its pivotal role, RecA has emerged as an attractive target for adjuvants to antibiotic therapy.[4]

This compound: A Potent RecA Inhibitor

This compound is a 2-amino-4,6-diarylpyridine derivative that has been identified as a potent inhibitor of the ssDNA-dependent ATPase activity of RecA.[4] This inhibition of RecA's ATPase function is crucial as it prevents the formation and function of the RecA nucleoprotein filament, thereby blocking the downstream activation of the SOS response.

Mechanism of Action

This compound acts by inhibiting the ATPase activity of RecA. The hydrolysis of ATP by RecA is essential for its role in DNA strand exchange and for its function as a co-protease in LexA cleavage. By blocking this activity, this compound effectively shuts down the SOS pathway at its initiation point. This leads to a reduction in the bacteria's ability to repair DNA damage and a decrease in the rate of mutagenesis, which in turn can prevent the emergence of antibiotic resistance.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | RecA ATPase | |

| IC50 | 4.7 µM | |

| Hill Slope | 7.6 |

Table 2: Effect of this compound on Ciprofloxacin Resistance in E. coli BW25113

| This compound Concentration (µM) | Effect on Ciprofloxacin MIC | Reference |

| 10 | Complete suppression of MIC elevation for 15 generations | |

| 5 | Complete suppression of MIC elevation for 15 generations | |

| 1 | Complete suppression of MIC elevation for 15 generations | |

| 0.5 | Partial inhibition, delaying MIC increase | |

| 0.2 | Complete suppression of MIC elevation for 15 generations | |

| 0.1 | Partial inhibition, delaying MIC increase |

Experimental Protocols

RecA ATPase Inhibition Assay (Phosphomolybdate-Blue Assay)

This assay was used for the high-throughput screening that identified this compound as a RecA inhibitor.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by RecA. The released Pi reacts with a molybdate solution in the presence of a reducing agent to form a blue-colored complex, which can be quantified spectrophotometrically at 650 nm.

Materials:

-

Purified E. coli RecA protein

-

poly(dT) (single-stranded DNA)

-

ATP

-

Assay Buffer (e.g., Tris-HCl pH 7.5, MgCl2, KCl, DTT)

-

This compound or other test compounds dissolved in DMSO

-

Phosphomolybdate-blue reagent (e.g., Malachite Green-based)

-

384-well plates

-

Spectrophotometer

Procedure (based on reported HTS conditions):

-

Prepare a reaction mixture containing RecA (0.5 µM), poly(dT) (5 µM-nts), and ATP (0.75 mM) in the assay buffer.

-

Add the test compound (this compound) to the wells of a 384-well plate to a final concentration (e.g., 17 µM for single-point screening).

-

Initiate the reaction by adding the RecA/poly(dT)/ATP mixture to the wells.

-

Incubate the plate at 37°C for 35 minutes.

-

Stop the reaction and develop the color by adding the phosphomolybdate-blue reagent.

-

Measure the absorbance at 650 nm.

-

For dose-response curves, a serial dilution of the inhibitor is used.

Serial Passage Experiment for Resistance Development

This experiment evaluates the ability of a RecA inhibitor to suppress the development of antibiotic resistance over multiple bacterial generations.

Principle: Bacteria are serially passaged in the presence of a sub-inhibitory concentration of an antibiotic, with and without the test compound. The minimum inhibitory concentration (MIC) of the antibiotic is determined at each passage to monitor the evolution of resistance.

Materials:

-

Escherichia coli strain (e.g., BW25113)

-

Ciprofloxacin (or other antibiotic)

-

This compound

-

Mueller-Hinton broth (MHB)

-

96-well plates

-

Incubator

Procedure:

-

Determine the baseline MIC of ciprofloxacin for the E. coli strain using standard broth microdilution methods.

-

In a 96-well plate, prepare serial dilutions of ciprofloxacin in MHB.

-

To separate sets of wells, add different concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO).

-

Inoculate the wells with a standardized suspension of E. coli.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC for each condition is determined as the lowest concentration of ciprofloxacin that inhibits visible bacterial growth.

-

For the next passage, take an aliquot of bacteria from the well containing the highest concentration of ciprofloxacin that still permitted growth (sub-MIC) and use it to inoculate a fresh set of plates with the same experimental setup.

-

Repeat this process for a set number of generations (e.g., 15 generations).

Signaling Pathways and Experimental Workflows

The SOS Response Signaling Pathway

The following diagram illustrates the central role of RecA in the SOS response and the point of inhibition by this compound.

Experimental Workflow for RecA Inhibitor Screening

The following diagram outlines the high-throughput screening process used to identify this compound.

Preclinical and Clinical Status

Currently, there is no publicly available information on in vivo animal model studies or the clinical trial status of this compound. The existing research has primarily focused on its in vitro characterization as a RecA inhibitor.

Conclusion and Future Directions

This compound is a promising lead compound for the development of adjuvants to antibiotic therapy. Its potent inhibition of RecA and the subsequent suppression of the SOS response have been demonstrated to prevent the emergence of antibiotic resistance in vitro. Future research should focus on:

-

In vivo efficacy: Evaluating the ability of this compound to potentiate antibiotics in animal models of infection.

-

Spectrum of activity: Determining the efficacy of this compound in combination with a broader range of antibiotics against a wider variety of bacterial pathogens.

-

Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

-

Lead optimization: Synthesizing and evaluating analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

The development of SOS response inhibitors like this compound represents a promising strategy to extend the lifespan of existing antibiotics and combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Core Function of BRITE-338733

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRITE-338733 is a potent small molecule inhibitor of bacterial RecA ATPase, a critical enzyme in DNA repair and homologous recombination. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, key experimental data, and protocols. Initially identified as a tool to combat antibiotic resistance, recent studies have unveiled its potential as an anticancer agent due to its ability to bind DNA and induce cytotoxicity in cancer cells. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Core Function: Inhibition of RecA ATPase

This compound functions primarily as an inhibitor of the RecA protein in bacteria. RecA is a central enzyme in the SOS response, a DNA damage-induced network that promotes DNA repair, mutagenesis, and the development of antibiotic resistance. By inhibiting the ATPase activity of RecA, this compound effectively disrupts these critical bacterial survival pathways.

Mechanism of Action

This compound prevents the formation of the RecA nucleoprotein filament, a key structure for its function. This filament forms on single-stranded DNA (ssDNA) and is essential for homologous recombination and the autocatalytic cleavage of the LexA repressor, which in turn activates the SOS response genes. The inhibition of RecA's ATPase activity by this compound is the primary mechanism through which it disrupts these processes.

Quantitative Data

The inhibitory potency of this compound against E. coli RecA ATPase has been quantitatively determined.

| Parameter | Value | Reference |

| IC50 | 4.7 µM | [Sexton JZ, et al., 2010] |

| Hill Slope | 7.6 | [Sexton JZ, et al., 2010] |

Experimental Protocols

RecA ATPase Inhibition Assay (Phosphomolybdate-Blue Assay)

This colorimetric assay is used to determine the ATPase activity of RecA by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The protocol is adapted from Sexton JZ, et al., 2010.

Materials:

-

Purified E. coli RecA protein

-

Single-stranded DNA (ssDNA), e.g., poly(dT)

-

ATP

-

Assay Buffer: 25 mM Tris-acetate (pH 7.5), 10 mM Magnesium acetate, 50 mM Potassium glutamate, 5% glycerol, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphomolybdate-Blue (PMB) Reagent (e.g., Malachite Green-based reagent)

-

384-well microplates

Procedure:

-

Compound Plating: Add 0.5 µL of this compound in DMSO to the wells of a 384-well plate. For dose-response curves, perform serial dilutions. Use DMSO-only wells as controls.

-

Reaction Mix Preparation: Prepare a reaction mixture containing RecA protein (e.g., 200 nM) and ssDNA (e.g., 5 µM) in the assay buffer.

-

Initiation of Reaction: Add 25 µL of the RecA/ssDNA mixture to each well.

-

ATP Addition: Add 25 µL of ATP solution (e.g., 1 mM final concentration) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Color Development: Stop the reaction and develop the color by adding 25 µL of PMB reagent.

-

Measurement: After a short incubation at room temperature for color stabilization, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cells, such as human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

Materials:

-

Human breast cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the breast cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM). Include a DMSO-only control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the DMSO-treated control cells and determine the IC50 value.

DNA Binding Assay (Ethidium Bromide Fluorescence Intercalation Assay)

This assay is used to determine if this compound can bind to DNA, which is a characteristic of some anticancer agents. The assay is based on the displacement of a fluorescent dye (ethidium bromide) that intercalates into DNA.

Materials:

-

Calf thymus DNA (ctDNA) or other double-stranded DNA

-

Ethidium Bromide (EtBr) solution

-

Assay Buffer: e.g., Tris-HCl buffer (pH 7.4) with NaCl

-

This compound dissolved in DMSO

-

Fluorometer and quartz cuvettes or a fluorescence microplate reader

Procedure:

-

DNA-EtBr Complex Formation: Prepare a solution of ctDNA (e.g., 50 µM) and EtBr (e.g., 5 µM) in the assay buffer. Allow the mixture to incubate to form a stable DNA-EtBr complex, which will exhibit strong fluorescence.

-

Titration: Titrate the DNA-EtBr complex with increasing concentrations of this compound.

-

Incubation: After each addition of this compound, allow the solution to equilibrate for a few minutes.

-

Fluorescence Measurement: Measure the fluorescence emission of the solution (excitation at ~520 nm, emission at ~600 nm).

-

Data Analysis: The binding of this compound to DNA will displace the intercalated EtBr, leading to a quenching of the fluorescence. The degree of quenching can be used to determine the binding affinity of this compound to DNA.

Signaling Pathways and Experimental Workflows

Inhibition of the Bacterial SOS Response

The following diagram illustrates the central role of RecA in the SOS response and how this compound disrupts this pathway.

Caption: Inhibition of the bacterial SOS response pathway by this compound.

RecA-Mediated Homologous Recombination

This diagram outlines the key steps in RecA-mediated homologous recombination, a process inhibited by this compound.

BRITE-338733: A Technical Guide to a Novel RecA ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRITE-338733 is a potent and selective inhibitor of the bacterial RecA protein's ATPase activity. As a crucial component of the SOS DNA damage response and homologous recombination pathways in bacteria, RecA represents a promising target for the development of novel antimicrobial adjuvants. By inhibiting RecA, this compound has the potential to suppress the evolution of antibiotic resistance and enhance the efficacy of existing DNA-damaging antibiotics. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental methodologies and visualizations of the relevant biological pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, a member of the 2-amino-4,6-diarylpyridine scaffold, was identified through a high-throughput screening campaign.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H35N3O2 | [1][3] |

| Molecular Weight | 433.59 g/mol | [1] |

| CAS Number | 503105-88-2 | |

| Appearance | Off-white to light yellow solid | |

| SMILES | CCC1=CC=C(O1)C2=CC(=C3C=C(C=CC3=O)C)NC(=C2)NC4CC(NC(C4)(C)C)(C)C | |

| InChI Key | PCQTWPOHERAHQP-DQRAZIAOSA-N | |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for 3 years. Stock Solution (in DMSO): -80°C for 6 months; -20°C for 1 month. |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the RecA ATPase, with a reported half-maximal inhibitory concentration (IC50) of 4.7 µM. The inhibition of RecA's ATPase activity is critical as this function is essential for its role in the bacterial SOS response to DNA damage.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the RecA protein's ATPase activity. RecA polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament, a process that is dependent on ATP binding and hydrolysis. This filament is the active form of RecA that mediates homologous recombination and induces the autocatalytic cleavage of the LexA repressor, thereby initiating the SOS response.

This compound is believed to bind to the active site of RecA, preventing the binding and/or hydrolysis of ATP. This disruption inhibits the formation and function of the RecA nucleoprotein filament, effectively blocking the downstream events of the SOS pathway. Some evidence also suggests the possibility of non-competitive inhibition, where the compound may bind to allosteric sites on the RecA protein, inducing conformational changes that impair its function.

The SOS Signaling Pathway and Point of Inhibition

The SOS response is a global regulatory network in bacteria that is activated by DNA damage. It is primarily regulated by two key proteins: RecA and LexA. The following diagram illustrates the SOS signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound against E. coli RecA ATPase activity has been quantified as follows:

| Parameter | Value | Reference |

| IC50 | 4.7 µM (± 0.5 µM) | |

| Hill Slope | 7.6 |

The steep Hill slope suggests a high degree of cooperativity in the inhibition mechanism, which may be due to multi-site inhibitor binding.

Experimental Protocols

The primary assay used to identify and characterize this compound as a RecA ATPase inhibitor was the phosphomolybdate-blue (PMB) colorimetric assay. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Phosphomolybdate-Blue (PMB) ATPase Assay

This protocol is a representative methodology based on published high-throughput screening procedures for RecA inhibitors.

Objective: To determine the in vitro inhibitory effect of this compound on the ssDNA-dependent ATPase activity of RecA.

Materials:

-

E. coli RecA protein

-

Single-stranded DNA (e.g., poly(dT))

-

Adenosine 5'-triphosphate (ATP)

-

This compound

-

Assay Buffer (e.g., Tris-HCl pH 7.5, MgCl2, DTT)

-

PMB colorimetric reagent (containing ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid or malachite green)

-

384-well microplates

-

Spectrophotometer

Workflow Diagram:

References

BRITE-338733: A Novel Dual-Targeting Agent with Implications for Chromatin Remodeling and Cancer Therapy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: BRITE-338733, a small molecule initially identified as a potent inhibitor of the bacterial RecA ATPase, has recently emerged as a promising candidate for cancer therapy through its newly discovered activity against ATP-dependent chromatin remodelers. This guide provides a comprehensive overview of the known interactions of this compound with chromatin-remodeling complexes, summarizing key data and providing detailed experimental methodologies to facilitate further research in this exciting area.

Core Concepts: From Bacterial DNA Repair to Chromatin Remodeling

This compound was first characterized as an inhibitor of RecA, a key enzyme in bacterial DNA repair and homologous recombination, with an IC50 of 4.7 µM.[1][2][3] Its mechanism of action involves the disruption of the RecA/ssDNA nucleoprotein filament formation, which is crucial for the bacterial stress (SOS) response and the development of antibiotic resistance.

More recently, a groundbreaking study has unveiled a new facet of this compound's activity: the inhibition of ATP-dependent chromatin remodelers, specifically the RSC (Remodels the Structure of Chromatin) complex. This discovery positions this compound as a dual-targeting agent with potential applications in both infectious diseases and oncology. ATP-dependent chromatin remodelers are essential protein complexes that utilize the energy of ATP hydrolysis to modulate the structure and positioning of nucleosomes, thereby regulating gene expression. The ATPase domains of these complexes have been identified as viable therapeutic targets in cancer.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against its two known targets. The available data is summarized in the table below for clear comparison.

| Target | IC50 Value | Notes |

| E. coli RecA ATPase | 4.7 µM | This value represents the concentration of this compound required to inhibit 50% of the RecA ATPase activity in a cell-free assay. |

| RSC Chromatin Remodeler | Significant Inhibition | A specific IC50 value has not yet been publicly reported. The abstract of the key study describes the inhibition of ATP hydrolysis activity as "significant". |

Mechanism of Action: A Dual Approach to Cellular Disruption

This compound exhibits distinct mechanisms of action against its bacterial and eukaryotic targets.

In Bacteria: this compound competitively binds to the active site of the RecA protein, preventing its association with single-stranded DNA. This disrupts the formation of the nucleoprotein filaments that are essential for DNA repair and the induction of the SOS response. By inhibiting RecA, this compound can potentially prevent the development of antibiotic resistance.

In Eukaryotic Cancer Cells: The inhibitory activity of this compound against the RSC chromatin remodeling complex suggests a novel anti-cancer mechanism. The RSC complex is a member of the SWI/SNF family of chromatin remodelers and plays a crucial role in gene regulation. By inhibiting the ATPase activity of the RSC complex, this compound likely disrupts the normal process of chromatin remodeling, leading to aberrant gene expression and ultimately, cytotoxicity in cancer cells. Furthermore, computational and experimental analyses have indicated that this compound also binds strongly to DNA, which may contribute to its cytotoxic effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with chromatin remodelers.

ATP Hydrolysis Assay for Chromatin Remodeler Inhibition

This protocol is designed to measure the inhibition of ATP hydrolysis by a chromatin remodeling complex, such as RSC, in the presence of this compound.

Materials:

-

Purified chromatin remodeling complex (e.g., RSC)

-

This compound

-

ATP (including radiolabeled [γ-³²P]ATP)

-

Reaction Buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 5 mM MgCl₂, 0.5 mM DTT, 0.1 mg/ml BSA)

-

Thin Layer Chromatography (TLC) plates (PEI-cellulose)

-

TLC Buffer (e.g., 0.5 M LiCl, 1 M formic acid)

-

Phosphorimager system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Set up reaction mixtures containing the reaction buffer, purified chromatin remodeling complex, and varying concentrations of this compound. Include a no-inhibitor control.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of ~1 mM.

-

Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reactions by adding an equal volume of 0.5 M EDTA.

-

Spot a small volume (e.g., 1-2 µl) of each reaction onto a TLC plate.

-

Develop the TLC plate in TLC buffer until the solvent front is near the top.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the amount of released inorganic phosphate (³²Pi) and unhydrolyzed ATP using a phosphorimager.

-

Calculate the percentage of ATP hydrolysis for each concentration of this compound and determine the IC50 value.

Cytotoxicity Assay in Breast Cancer Cells (MTT Assay)

This protocol measures the cytotoxic effect of this compound on breast cancer cell lines.

Materials:

-

Breast cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the breast cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in cancer cells and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for evaluating this compound.

Future Directions and Conclusion

The dual activity of this compound against both bacterial RecA and eukaryotic chromatin remodelers opens up intriguing possibilities for its therapeutic development. Further research is warranted to elucidate the precise molecular interactions with the RSC complex, determine its selectivity against other human ATPases, and explore its efficacy in preclinical cancer models. The information and protocols provided in this guide aim to serve as a valuable resource for scientists dedicated to advancing our understanding of this promising new compound.

References

- 1. The RSC chromatin remodeling complex has a crucial role in the complete remodeler set for yeast PHO5 promoter opening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BRITE-338733: Application Notes and Protocols for Researchers

For research use only. Not for use in diagnostic procedures.

Introduction

BRITE-338733 is a potent small molecule inhibitor of RecA ATPase activity, a critical component of the bacterial DNA damage response system, also known as the SOS response. By inhibiting RecA, this compound can prevent the development of antibiotic resistance and sensitize bacteria to DNA-damaging agents. Additionally, emerging research has demonstrated its cytotoxic effects on cancer cells, suggesting a broader therapeutic potential by targeting other ATP-dependent processes such as chromatin remodeling. These application notes provide detailed protocols for investigating the biological activities of this compound in various experimental settings.

Data Presentation

Quantitative Analysis of this compound Activity

| Parameter | Target | Organism/Cell Line | Value | Reference |

| IC | RecA ATPase | Escherichia coli | 4.7 µM | [1][2][3] |

| Hill Slope | RecA ATPase | Escherichia coli | 7.6 | [2] |

| IC | Cytotoxicity | Breast Cancer Cells | Data not available | |

| Ciprofloxacin Resistance | MIC Fold-Change | Escherichia coli | Data not available |

Mandatory Visualizations

Caption: SOS response pathway and the inhibitory action of this compound.

Caption: General workflow for evaluating this compound's biological activity.

Experimental Protocols

Protocol 1: In Vitro RecA ATPase Inhibition Assay

This protocol is adapted from a high-throughput screening method to determine the inhibitory effect of this compound on E. coli RecA ATPase activity.

Materials:

-

This compound

-

Purified E. coli RecA protein

-

poly(dT) single-stranded DNA (ssDNA)

-

ATP

-

Tris-HOAc buffer (pH 7.5)

-

Magnesium Acetate (Mg(OAc)₂)

-

Glycerol

-

Malachite Green/Ammonium Molybdate reagent (for phosphomolybdate-blue assay)

-

384-well microplates

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a reaction buffer containing 25 mM Tris-HOAc (pH 7.5), 10 mM Mg(OAc)₂, and 5% v/v glycerol.

-

Prepare a RecA/ssDNA solution in the reaction buffer with a final concentration of 0.5 µM RecA and 5 µM poly(dT) ssDNA.

-

Prepare a range of dilutions of this compound in the reaction buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the diluted this compound compounds.

-

Add 20 µL of the RecA/ssDNA solution to each well containing the compound.

-

For negative controls (minimum signal), use a solution omitting the poly(dT) ssDNA.

-

For positive controls (maximum signal), add the RecA/ssDNA solution to wells with DMSO vehicle instead of the compound.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Initiate Reaction and Readout:

-

Initiate the ATPase reaction by adding ATP to a final concentration of 1 mM.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and detect the released inorganic phosphate using a Malachite Green/Ammonium Molybdate-based reagent.

-

Read the absorbance at a wavelength of 620 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC

50value.

-

Protocol 2: Cell-Based SOS Response Inhibition Assay

This protocol uses a reporter strain of E. coli to measure the inhibition of the SOS response by this compound. The reporter strain contains a plasmid with Green Fluorescent Protein (GFP) under the control of the recA promoter.

Materials:

-

E. coli ΔtolC strain transformed with a pRecA-GFP reporter plasmid.

-

Luria-Bertani (LB) broth.

-

Ciprofloxacin (as an SOS-inducing agent).

-

This compound.

-

96-well microplates with a clear bottom.

-

Plate reader with fluorescence detection capabilities or a flow cytometer.

Procedure:

-

Culture Preparation:

-

Inoculate an overnight culture of the E. coli reporter strain in LB broth at 37°C with shaking.

-

The next day, dilute the overnight culture into fresh LB broth and grow to the mid-logarithmic phase (OD

600of ~0.4-0.6).

-

-

Assay Setup:

-

In a 96-well plate, add various concentrations of this compound.

-

Add the mid-log phase E. coli culture to each well.

-

Induce the SOS response by adding a sub-inhibitory concentration of ciprofloxacin (e.g., 128 ng/mL).

-

Include control wells:

-

Unstressed control (no ciprofloxacin, no this compound).

-

Stressed control (with ciprofloxacin, no this compound).

-

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with shaking for 2-4 hours.

-

Measure the GFP fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~510 nm.

-

Measure the optical density at 600 nm (OD

600) to normalize for cell growth.

-

-

Data Analysis:

-

Normalize the GFP fluorescence by the OD

600for each well. -

Calculate the percentage of SOS induction inhibition by comparing the fluorescence of this compound-treated wells to the stressed and unstressed controls.

-

Plot the percentage of inhibition against the this compound concentration to determine its potency.

-

Protocol 3: Cytotoxicity Assay in Breast Cancer Cells (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a breast cancer cell line (e.g., MCF-7) using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

-

MCF-7 breast cancer cell line.

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and count MCF-7 cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC

50value.

-

Protocol 4: Prevention of Ciprofloxacin Resistance in E. coli

This protocol assesses the ability of this compound to prevent the emergence of resistance to ciprofloxacin in E. coli through serial passaging.

Materials:

-

Escherichia coli strain (e.g., BW25113).

-

Luria-Bertani (LB) broth.

-

Ciprofloxacin.

-

This compound.

-

96-well plates or culture tubes.

-

Spectrophotometer.

Procedure:

-

Initial MIC Determination:

-

Determine the Minimum Inhibitory Concentration (MIC) of ciprofloxacin for the E. coli strain using a standard broth microdilution method.

-

-

Serial Passaging:

-

Prepare two sets of cultures in parallel:

-

Set A: E. coli with increasing sub-MIC concentrations of ciprofloxacin.

-

Set B: E. coli with increasing sub-MIC concentrations of ciprofloxacin in the presence of a fixed, sub-inhibitory concentration of this compound.

-

-

Start with a low sub-MIC concentration of ciprofloxacin (e.g., 0.5x MIC).

-

Incubate the cultures at 37°C with shaking for 24 hours.

-

After 24 hours, measure the OD

600to confirm growth. -

For the next passage, dilute the cultures into fresh medium containing a slightly higher concentration of ciprofloxacin.

-

Repeat this process for a set number of generations (e.g., 7-10 passages).

-

-

Final MIC Determination:

-

After the final passage, determine the new MIC of ciprofloxacin for the cultures from both Set A and Set B.

-

-

Data Analysis:

-

Compare the final MIC of ciprofloxacin for the culture grown with ciprofloxacin alone (Set A) to the culture grown with ciprofloxacin and this compound (Set B).

-

A smaller increase in the MIC for Set B indicates that this compound prevented or delayed the development of resistance. Calculate the fold-change in MIC for both sets.

-

References

BRITE-338733: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRITE-338733 is a small molecule inhibitor of the bacterial RecA ATPase, a critical enzyme in the DNA damage response and homologous recombination.[1][2][3][][5] With an IC50 of 4.7 µM, it has demonstrated potential as an adjuvant to antibiotic therapy by mitigating the development of antibiotic resistance. Recent studies have also highlighted its activity as an inhibitor of the ATP hydrolysis activity of the RSC chromatin remodeler and its cytotoxic effects on breast cancer cells, suggesting a potential role in oncology research. This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.

Product Information

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H35N3O2 | |

| Molecular Weight | 433.59 g/mol | |

| CAS Number | 503105-88-2 | |

| Appearance | Solid | |

| Purity | >98% (HPLC) |

Solubility and Storage

| Solvent | Solubility | Reference |

| DMSO | ≥ 10 mg/mL |

Storage Conditions:

-

Solid Powder: Store at -20°C for up to 3 years.

-

In Solvent (DMSO): Store at -80°C for up to 6 months or -20°C for up to 1 month.

Note: For optimal solubility, warming the solution at 37°C and using an ultrasonic bath is recommended. For some applications, adjusting the pH to 4 with HCl may be necessary.

Mechanism of Action

This compound functions as an inhibitor of RecA ATPase activity. The RecA protein is essential for the bacterial SOS response, a pathway activated by DNA damage that can lead to increased mutation rates and the development of antibiotic resistance. By inhibiting RecA, this compound prevents the formation of RecA/ssDNA nucleoprotein filaments, a critical step in DNA repair and recombination. This inhibition of the SOS response can enhance the efficacy of antibiotics and slow the emergence of resistant strains.